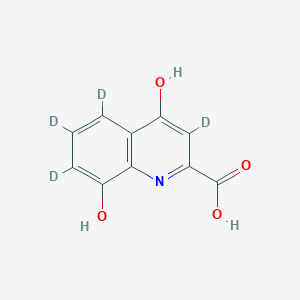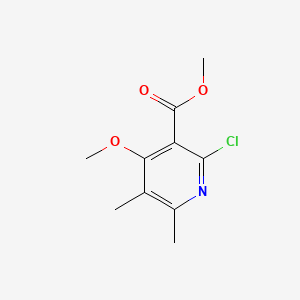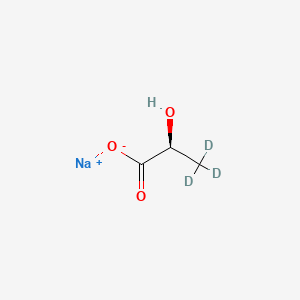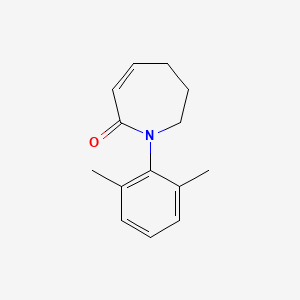
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-Dimethylphenol” is a colorless to off-white crystalline solid with a sweet tarry odor . It’s also known as “2,6-Xylenol” and has the chemical formula (CH3)2C6H3OH .
Synthesis Analysis
The synthesis of “2,6-Dimethylphenol” involves the coordination of the strong-field ligand 2,6-dimethylphenyl isocyanide (DMP-CN) to the Co (PY5Me2) framework . The process of phenol methylation in the gas phase is strongly exothermic .
Molecular Structure Analysis
The molecular structure of “2,6-Dimethylphenol” is C8H10O . The ligand (Xylazine’s structural analogue), which binds to the receptor (adrenergic receptor) by hydrophobic interactions is N-(2, 6-dimethylphenyl)-4, 4-dimethyl-5-methylidene-1, 3-thiazol-2-amine .
Chemical Reactions Analysis
“2,6-Dimethylphenol” is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. It corrodes steel, brass, copper, and copper alloys .
Physical And Chemical Properties Analysis
“2,6-Dimethylphenol” has a melting point of 43-45 °C, a boiling point of 203 °C, and a density of 1.15. It’s insoluble in water and has a vapor pressure of 0.2 hPa at 20 °C .
Aplicaciones Científicas De Investigación
Overview of Azepine Derivatives
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one belongs to a class of compounds known as azepines, which are seven-membered heterocyclic compounds with significant pharmacological and therapeutic implications. Azepine derivatives, including azepinone, have been the focus of extensive research due to their diverse biological activities. These compounds have been synthesized through the ring expansion of smaller heterocycles and have shown a wide range of potential applications in medicinal chemistry and drug discovery (Kaur et al., 2021).
Pharmacological Properties of Azepane Derivatives
Azepane-based motifs, closely related to azepines, have demonstrated a variety of pharmacological properties due to their high degree of structural diversity. These compounds have found applications in the development of new therapeutic agents, with more than 20 azepane-based drugs receiving FDA approval. Their applications span across various therapeutic areas including anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more. The structure-activity relationship (SAR) and molecular docking studies of azepane derivatives provide a foundation for future drug discovery efforts (Zha et al., 2019).
Toxicity and Environmental Impact
Understanding the environmental and health-related impacts of chemical compounds is crucial for their safe use. Research on organotin(IV) complexes, including those with 2,6-dimethylphenyl derivatives, has highlighted their antituberculosis activity while also pointing out the importance of assessing toxicity and environmental impact. Such studies indicate that while these compounds have beneficial pharmacological effects, their safety profile and environmental fate must be carefully considered (Iqbal et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3,4-dihydro-2H-azepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11-7-6-8-12(2)14(11)15-10-5-3-4-9-13(15)16/h4,6-9H,3,5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRUAQMNSSBSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCCC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one | |
CAS RN |
1797894-80-4 |
Source


|
| Record name | (1-2,6-DIMETHYLPHENYL)-6,7-DIHYDRO-1H-AZEPIN-2(5H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C316B1SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


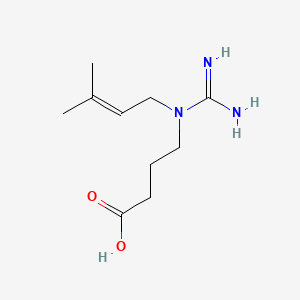

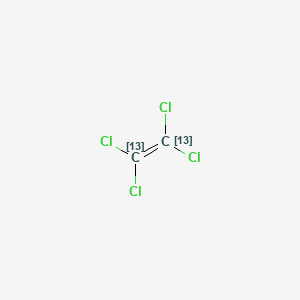
![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)
